molecular formula C22H24F3N3O4 B1680824 SB273005 CAS No. 205678-31-5

SB273005

Numéro de catalogue: B1680824
Numéro CAS: 205678-31-5
Poids moléculaire: 451.4 g/mol
Clé InChI: KSSPHFGIOASRDE-HNNXBMFYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Osteoporosis

In preclinical models, SB273005 has demonstrated efficacy in preventing bone loss associated with osteoporosis. In ovariectomized rats, it significantly normalized bone mineral density (BMD) when administered prophylactically at doses of 60 mg/kg (69% normalization), 30 mg/kg (42%), and 10 mg/kg (44%) twice daily . Its mechanism involves inhibiting osteoclast activity, which is crucial for bone resorption.

Cancer Treatment

This compound has been investigated for its role in cancer therapy due to its ability to inhibit the adhesion and migration of αvβ3-positive breast cancer cells. This suggests its potential as an anti-angiogenic agent to prevent tumor-associated angiogenesis . Additionally, it may serve as a candidate drug for treating various cancers by targeting the neovasculature associated with tumors such as melanoma and glioblastoma .

Immunological Modulation

Research indicates that this compound influences immune responses during pregnancy by modulating the balance between T helper cells (Th1 and Th2). In a study involving pregnant mice, this compound administration resulted in a significant reduction in IL-2 levels and an increase in IL-10 levels, reversing pregnancy-induced immunological changes . This highlights its potential as a therapeutic agent in conditions where immune modulation is required.

Case Studies

StudyObjectiveFindings
Osteoporosis Model Evaluate effects on BMDThis compound normalized BMD significantly in ovariectomized rats at various doses .
Cancer Cell Migration Assess anti-cancer propertiesInhibited adhesion/migration of breast cancer cells, indicating potential for anti-angiogenic therapy .
Pregnancy Immunology Investigate immune response modulationAltered Th cell ratios; reduced IL-2 and increased IL-10 levels in treated mice .

Integrin Targeting

Integrins like αvβ3 are critical in various biological processes including cell adhesion, migration, and signaling pathways involved in tumor growth and metastasis. This compound's antagonistic action on these integrins makes it a focal point for developing targeted therapies in oncology and other diseases associated with abnormal cell adhesion .

Clinical Trials Overview

Although this compound has shown promise in preclinical studies, its clinical development has faced challenges. It was previously evaluated for indications such as postmenopausal osteoporosis and rheumatoid arthritis but remains inactive in clinical trials as of the latest updates .

Mécanisme D'action

SB-273005 exerce ses effets en se liant aux récepteurs intégrines αvβ3 et αvβ5 avec une forte affinité. Cette liaison inhibe l’interaction entre les récepteurs intégrines et leurs ligands, bloquant ainsi les processus d’adhésion et de migration cellulaires. Le mécanisme d’action du composé implique la perturbation des voies de signalisation médiées par les récepteurs intégrines, ce qui conduit à une réduction de la migration cellulaire et de la résorption osseuse .

Analyse Biochimique

Biochemical Properties

SB273005 interacts with two closely related integrins, αvβ3 and αvβ5, with Ki values of 1.2 nM and 0.3 nM respectively . It mediates cell adhesion to serum proteins and extracellular matrix via the recognition of the arg-gly-asp (RGD) sequence .

Cellular Effects

This compound inhibits αvβ3-mediated cell adhesion with an IC50 value of 3 nM, endothelial cell migration with an IC50 of 1.8 nM, and osteoclast-mediated bone resorption with an IC50 of 11 nM in vitro . It also reduces the production of Th2 cells and cytokine IL-10 in pregnant mice .

Molecular Mechanism

This compound binds αvβ3 and αvβ5 with low nM affinity, but binds weakly to integrins αIIbβ3 and α5β1 . It reverses the reduction of Th1 cell-produced IL-2 levels and the increase of Th2 cell-derived IL-10 levels .

Temporal Effects in Laboratory Settings

It has been shown to have significant effects on cell adhesion, migration, and bone resorption in vitro .

Dosage Effects in Animal Models

In animal models, prophylactic treatment with this compound at doses of 60, 30, and 10 mg/kg twice daily significantly normalized bone mineral density (BMD) . A single daily dose of this compound significantly improved BMD only when it was prophylactically administered at 60 mg/kg .

Metabolic Pathways

It is known to interact with integrins, which play a key role in cell adhesion and signaling .

Transport and Distribution

It is known to bind integrins, which are transmembrane receptors that mediate cell adhesion .

Subcellular Localization

As it interacts with integrins, which are transmembrane receptors, it is likely to be located at the cell membrane where it can interact with these receptors .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

SB-273005 est synthétisé par une série de réactions chimiques impliquant la formation d’une structure de base de benzazépine. La synthèse implique généralement les étapes suivantes :

Méthodes de production industrielle

La production industrielle de SB-273005 suit des voies de synthèse similaires, mais elle est optimisée pour la production à grande échelle. Cela implique l’utilisation de réacteurs à haut débit, de techniques de purification efficaces et de mesures de contrôle qualité strictes pour garantir la pureté et la constance du produit final .

Analyse Des Réactions Chimiques

Types de réactions

SB-273005 subit diverses réactions chimiques, notamment :

Réactifs et conditions communs

Principaux produits

Les principaux produits formés par ces réactions comprennent divers dérivés de SB-273005 avec des groupes fonctionnels modifiés, qui peuvent être utilisés pour étudier la relation structure-activité et optimiser les propriétés du composé .

Comparaison Avec Des Composés Similaires

Composés similaires

Unicité

SB-273005 est unique en raison de sa forte spécificité et de son affinité pour les récepteurs intégrines αvβ3 et αvβ5. Cette spécificité en fait un outil précieux pour étudier les processus médiés par les intégrines et développer des thérapies ciblées .

Activité Biologique

SB273005 is a non-peptide antagonist of the integrins αvβ3 and αvβ5, which are implicated in various biological processes, including cell adhesion, migration, and signaling pathways relevant to cancer and other diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects in different models, and potential therapeutic applications.

This compound binds with high affinity to integrins αvβ3 and αvβ5, inhibiting their function. The compound has been shown to affect several cellular processes:

  • Cell Adhesion and Migration : this compound inhibits αvβ3-mediated cell adhesion with an IC50 of 3 nM and endothelial cell migration with an IC50 of 1.8 nM . This inhibition is significant in the context of cancer metastasis, where integrin-mediated adhesion is critical for tumor cell dissemination.
  • Bone Resorption : In vitro studies indicate that this compound inhibits human osteoclast-mediated bone resorption with an IC50 of 11 nM . This property suggests its potential use in treating osteoporosis and related conditions.
  • Cytokine Modulation : In pregnancy models, this compound has been shown to reverse the typical increase in Th2 cells and IL-10 production while restoring IL-2 levels from Th1 cells . This indicates its role in modulating immune responses.

In Vitro Studies

  • Gastric Cancer Cells : this compound significantly reduced cell motility in FARP1-overexpressing gastric cancer cells but had no effect on FARP1-knockdown cells. This suggests that the efficacy of this compound may depend on the expression levels of specific proteins involved in integrin signaling .
  • Neuroblastoma Cell Lines : In studies involving neuroblastoma, treatment with this compound led to decreased ATP levels, indicating reduced cell viability. This was assessed using luminescence ATP detection assays, highlighting its potential as a therapeutic agent against aggressive cancers .

In Vivo Studies

  • Adjuvant-Induced Arthritis : In rat models, this compound demonstrated disease-modifying activity by significantly reducing symptoms of arthritis at doses of 60 mg/kg . This positions it as a candidate for treating inflammatory diseases.
  • Bone Loss Prevention : In models of osteoporosis, oral administration of this compound (30 mg/kg) inhibited parathyroid hormone-stimulated calcemic responses and prevented bone loss, underscoring its therapeutic potential in bone-related disorders .

Zika Virus Research

Recent studies have highlighted the role of this compound in Zika virus research. Mice treated with this compound showed reduced viral loads in brain tissues compared to untreated controls. This suggests that targeting αvβ5 integrin may provide a novel approach to limiting Zika virus infection .

Summary Table of Biological Activities

ActivityIC50 ValueModel/ContextReference
αvβ3-mediated cell adhesion3 nMIn vitro (cell lines)
Endothelial cell migration1.8 nMIn vitro (HUVECs)
Osteoclast-mediated bone resorption11 nMIn vitro
Disease modification in arthritis60 mg/kgRat model
Bone loss prevention30 mg/kgRat model
Reduction of Zika virus loadN/AMouse model

Propriétés

IUPAC Name

2-[(4S)-8-[2-[6-(methylamino)pyridin-2-yl]ethoxy]-3-oxo-2-(2,2,2-trifluoroethyl)-4,5-dihydro-1H-2-benzazepin-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24F3N3O4/c1-26-19-4-2-3-17(27-19)7-8-32-18-6-5-14-9-15(11-20(29)30)21(31)28(12-16(14)10-18)13-22(23,24)25/h2-6,10,15H,7-9,11-13H2,1H3,(H,26,27)(H,29,30)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSSPHFGIOASRDE-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC(=N1)CCOC2=CC3=C(CC(C(=O)N(C3)CC(F)(F)F)CC(=O)O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC1=CC=CC(=N1)CCOC2=CC3=C(C[C@H](C(=O)N(C3)CC(F)(F)F)CC(=O)O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24F3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205678-31-5
Record name SB-273005
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0205678315
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SB-273005
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HG7MY8V9AA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
SB273005
Reactant of Route 2
SB273005
Reactant of Route 3
SB273005
Reactant of Route 4
SB273005
Reactant of Route 5
SB273005
Reactant of Route 6
SB273005

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.